
3-(2-Hydroxy-1-phenylethoxy)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Hydroxy-1-phenylethoxy)benzonitrile is an organic compound that features a benzonitrile group attached to a phenylethoxy moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxy-1-phenylethoxy)benzonitrile can be achieved through several methods. One common approach involves the reaction of 2-hydroxybenzonitrile with 1-phenylethanol in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the catalyst facilitating the formation of the ether linkage between the two components.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvents, can be employed to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Hydroxy-1-phenylethoxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of 3-(2-Oxo-1-phenylethoxy)benzonitrile.
Reduction: Formation of 3-(2-Hydroxy-1-phenylethoxy)benzylamine.
Substitution: Formation of substituted derivatives on the phenyl ring.
Aplicaciones Científicas De Investigación
3-(2-Hydroxy-1-phenylethoxy)benzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(2-Hydroxy-1-phenylethoxy)benzonitrile involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxybenzonitrile: Lacks the phenylethoxy moiety, resulting in different chemical and biological properties.
1-Phenylethanol: Lacks the benzonitrile group, leading to different reactivity and applications.
Benzonitrile: A simpler structure without the hydroxyl and phenylethoxy groups.
Uniqueness
3-(2-Hydroxy-1-phenylethoxy)benzonitrile is unique due to the presence of both the hydroxyl and nitrile groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for versatile applications in various fields.
Propiedades
Fórmula molecular |
C15H13NO2 |
|---|---|
Peso molecular |
239.27 g/mol |
Nombre IUPAC |
3-(2-hydroxy-1-phenylethoxy)benzonitrile |
InChI |
InChI=1S/C15H13NO2/c16-10-12-5-4-8-14(9-12)18-15(11-17)13-6-2-1-3-7-13/h1-9,15,17H,11H2 |
Clave InChI |
YMQAYCANVFESDW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(CO)OC2=CC=CC(=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


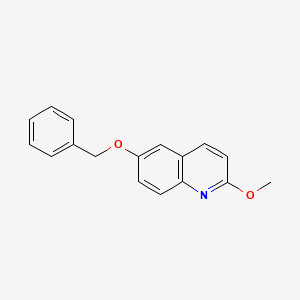
![Ethyl spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylate;hydrochloride](/img/structure/B13881500.png)
![7-(2-Ethylpyridin-4-yl)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B13881502.png)
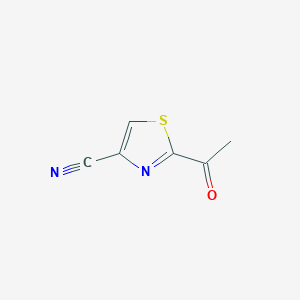
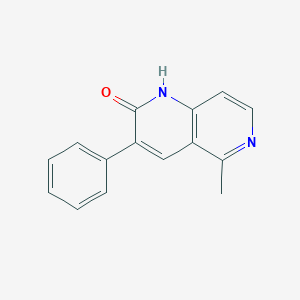


![1-Bromo-2-[(4-ethylphenyl)methyl]-4-iodo-5-methoxybenzene](/img/structure/B13881533.png)
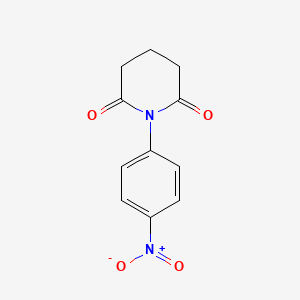
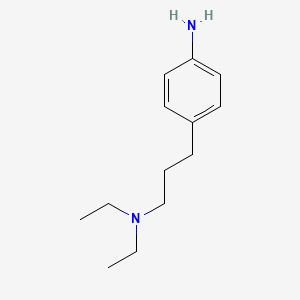
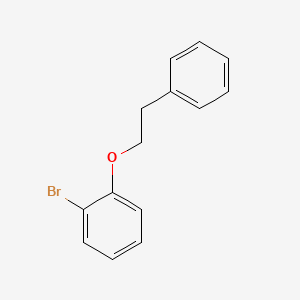
![2-amino-5-hydroxy-1-[3-(1H-indazol-6-yl)-4-methylphenyl]pyridin-4-one](/img/structure/B13881559.png)

![6-Bromo-5-(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B13881578.png)
